Ethyl 2-amino-5-bromo-4-fluorobenzoate
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Overview
Description
Ethyl 2-amino-5-bromo-4-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-bromo-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-5-bromo-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Scientific Research Applications
Ethyl 2-amino-5-bromo-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-bromo-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Ethyl 2-amino-4-bromo-5-fluorobenzoate
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
- Methyl 2-bromo-4-fluorobenzoate
Uniqueness
Ethyl 2-amino-5-bromo-4-fluorobenzoate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro groups enhances its potential for selective interactions in chemical and biological systems .
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromo-4-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
CBYDONDEWGFQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)Br |
Origin of Product |
United States |
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